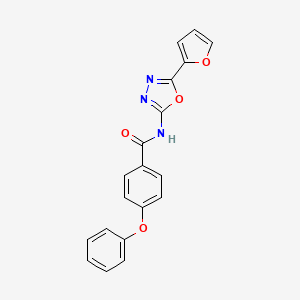

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a furan ring, an oxadiazole ring, and a phenoxybenzamide moiety, which contribute to its diverse chemical properties and biological activities.

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4/c23-17(20-19-22-21-18(26-19)16-7-4-12-24-16)13-8-10-15(11-9-13)25-14-5-2-1-3-6-14/h1-12H,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPZXXGEYRQOFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Carboxylic Acid Hydrazides with Carbon Disulfide

This method involves converting 4-phenoxybenzohydrazide into the oxadiazole-thione intermediate, followed by desulfurization.

Procedure :

- Hydrazide Preparation : 4-Phenoxybenzoic acid is refluxed with hydrazine hydrate in ethanol to yield 4-phenoxybenzohydrazide.

- Cyclization : The hydrazide reacts with carbon disulfide (CS₂) in alkaline ethanol under reflux for 12–24 hours, forming 5-(4-phenoxyphenyl)-1,3,4-oxadiazole-2-thiol.

- Desulfurization : The thiol intermediate is treated with methyl iodide (CH₃I) in basic conditions to replace the thiol group with an amine, yielding 2-amino-5-(4-phenoxyphenyl)-1,3,4-oxadiazole.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrazide Formation | Hydrazine hydrate, ethanol | Reflux, 6 hr | 85–90% |

| Cyclization | CS₂, NaOH, ethanol | Reflux, 12 hr | 55–65% |

| Desulfurization | CH₃I, KOH, ethanol | RT, 4 hr | 70–75% |

Advantages : High regioselectivity; amenable to scale-up.

Limitations : Prolonged reaction times; use of toxic CS₂.

Phosphoryl Chloride-Mediated Dehydration

Phosphoryl chloride (POCl₃) accelerates cyclization by dehydrating acylhydrazones.

Procedure :

- Acylhydrazone Synthesis : 4-Phenoxybenzohydrazide reacts with furan-2-carbaldehyde in ethanol to form the corresponding acylhydrazone.

- Cyclization : POCl₃ is added under reflux, inducing dehydration and ring closure to yield 5-(furan-2-yl)-2-(4-phenoxyphenyl)-1,3,4-oxadiazole.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Acylhydrazone Formation | Furan-2-carbaldehyde, ethanol | RT, 3 hr | 80–85% |

| Cyclization | POCl₃, dry dichloromethane | Reflux, 2 hr | 75–80% |

Advantages : Rapid reaction; high purity.

Limitations : Requires anhydrous conditions; POCl₃ is corrosive.

Coupling of Oxadiazole Amine with 4-Phenoxybenzamide

After forming the oxadiazole core, the amine group at position 2 is coupled with 4-phenoxybenzoyl chloride.

Procedure :

- Acyl Chloride Preparation : 4-Phenoxybenzoic acid reacts with thionyl chloride (SOCl₂) to form 4-phenoxybenzoyl chloride.

- Amide Coupling : The oxadiazole amine (from Section 1.1 or 1.2) is stirred with 4-phenoxybenzoyl chloride in dry dichloromethane, using triethylamine (Et₃N) as a base.

Reaction Conditions :

- Molar Ratio : 1:1.2 (amine:acyl chloride)

- Temperature : 0–5°C (prevents side reactions)

- Time : 4–6 hours

Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization :

- IR : 1650 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-O-C of phenoxy).

- ¹H NMR : δ 7.8–8.1 (m, aromatic protons), δ 6.5–7.6 (m, furan protons).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields.

Procedure :

- One-Pot Synthesis : A mixture of 4-phenoxybenzohydrazide, furan-2-carboxylic acid, and phosphorus oxychloride (POCl₃) is irradiated in a microwave reactor at 100°C for 15 minutes.

- Direct Cyclocondensation : The reaction forms the oxadiazole ring and couples the furan-2-yl group simultaneously.

Key Data :

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 100°C |

| Time | 15 min |

| Yield | 88% |

Advantages : Energy-efficient; reduces side products.

Limitations : Specialized equipment required.

Comparative Analysis of Methods

| Method | Time | Yield | Purity | Scalability |

|---|---|---|---|---|

| CS₂ Cyclization | 18–24 hr | 55–65% | 95% | Moderate |

| POCl₃ Dehydration | 2–3 hr | 75–80% | 98% | High |

| Microwave | 15 min | 88% | 97% | Low |

Optimization Insights :

- Catalyst Choice : POCl₃ outperforms CS₂ in speed and yield but poses safety risks.

- Green Chemistry : Recent studies suggest using ionic liquids as catalysts to replace POCl₃, though yields remain suboptimal (60–65%).

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The phenoxybenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the oxadiazole ring can produce hydrazine derivatives.

Scientific Research Applications

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The phenoxybenzamide moiety can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

2-(furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole: This compound shares the oxadiazole and furan rings but has a pyridine ring instead of the phenoxybenzamide moiety.

5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol: This compound contains a triazole ring instead of the oxadiazole ring.

Uniqueness

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the phenoxybenzamide moiety enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a complex structure that includes both furan and oxadiazole rings, which are known for their diverse biological activities. The presence of the phenoxy group further enhances its pharmacological potential.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have reported the anticancer potential of oxadiazole derivatives. For example, a study highlighted the synthesis of new 1,3,4-oxadiazole compounds and their evaluation against human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide | MCF-7 (breast) | 15 |

| Similar Oxadiazole Derivative | HeLa (cervical) | 10 |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, certain oxadiazole derivatives have shown promise as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses and cancer progression.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that those containing the furan moiety exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower compared to standard antibiotics .

- Anticancer Mechanism : In a comparative study on various oxadiazole derivatives against different cancer cell lines, it was found that N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide induced apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Q & A

Q. What are the optimized synthetic routes for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization of hydrazides with carboxylic acids or their derivatives. For example:

- Step 1: Formation of the oxadiazole ring via cyclization of furan-2-carbohydrazine with substituted benzoyl chlorides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

- Step 2: Coupling the oxadiazole intermediate with 4-phenoxybenzamide using coupling agents like EDCI/HOBt in anhydrous DMF .

Critical Parameters: - Temperature: 80–100°C for cyclization to prevent side reactions .

- Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts: 4Å molecular sieves improve yields by absorbing water in coupling steps .

Yield Optimization: Lower yields (e.g., 24% in some routes ) can be addressed by iterative solvent screening and catalyst optimization.

Q. How is the structural integrity of this compound validated post-synthesis?

Answer:

- Spectroscopic Techniques:

- ¹H/¹³C NMR: Confirms substitution patterns (e.g., furan protons at δ 6.5–7.5 ppm, oxadiazole ring protons at δ 8.0–8.5 ppm) .

- ESI-MS: Validates molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₂₀H₁₄N₃O₄) .

- Chromatography:

- HPLC: Purity >95% confirmed using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography: Resolves crystal packing and bond angles, though limited data exists for this specific compound .

Q. What preliminary biological screening assays are recommended for this compound?

Answer:

- Antimicrobial Activity:

- Broth Microdilution: Test against S. aureus (MIC ≤16 µg/mL) and C. albicans (IC₅₀ <50 µM) using protocols similar to oxadiazole derivatives .

- Anticancer Potential:

- MTT Assay: Screen against HeLa or MCF-7 cell lines (72-hour exposure, IC₅₀ calculation) .

- Enzyme Inhibition:

- hCA II Inhibition: Fluorescent thermal shift assays to assess binding to human carbonic anhydrase II .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

- Key Modifications:

- Oxadiazole Substituents: Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity but may reduce solubility .

- Phenoxy Group: Para-substitutions (e.g., -Br, -OCH₃) improve membrane permeability in antifungal assays .

- Methodology:

Q. How can contradictory data on biological activity be resolved?

Answer:

- Case Example: Discrepancies in antifungal potency may arise from assay conditions (e.g., pH, serum protein interference).

Resolution Strategies:- Standardized Protocols: Use CLSI guidelines for MIC determinations .

- Metabolic Stability Tests: Incubate compounds with liver microsomes to assess degradation rates (e.g., t₁/₂ >60 mins for viable candidates) .

- Synergistic Studies: Combine with azoles to evaluate resistance mitigation .

Q. What advanced techniques elucidate the mechanism of action against enzymatic targets?

Answer:

- Crystallographic Analysis: Co-crystallize with fungal CYP51 to identify binding modes (e.g., VNI derivatives form hydrogen bonds with heme propionates) .

- Kinetic Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.